(2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid
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Overview
Description
(2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound featuring a pyrrolidine ring substituted with a cyanobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and 4-cyanobenzyl bromide.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction.
Substitution Reaction: The 4-cyanobenzyl group is introduced via a nucleophilic substitution reaction using 4-cyanobenzyl bromide.
Chiral Resolution: The final step involves chiral resolution to obtain the desired (2S,4R) enantiomer.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can be performed on the cyanobenzyl group to yield various derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyanobenzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products:
Oxidation Products: Oxidation can yield pyrrolidine derivatives with various functional groups.
Reduction Products: Reduction can produce benzylamine derivatives.
Substitution Products: Substitution reactions can yield a variety of substituted pyrrolidine derivatives.
Scientific Research Applications
(2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The cyanobenzyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring may also play a role in binding to biological targets, affecting their function and leading to the compound’s observed effects.
Comparison with Similar Compounds
- (2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid
- (2S,4R)-4-(4-Methoxybenzyl)pyrrolidine-2-carboxylic acid
- (2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid
Comparison:
- Uniqueness: The presence of the cyanobenzyl group in (2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid imparts unique electronic and steric properties, making it distinct from its analogs with different substituents.
- Reactivity: The cyanobenzyl group can participate in a wider range of chemical reactions compared to other substituents, enhancing the compound’s versatility in synthesis and applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2S,4R)-4-[(4-cyanophenyl)methyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c14-7-10-3-1-9(2-4-10)5-11-6-12(13(16)17)15-8-11/h1-4,11-12,15H,5-6,8H2,(H,16,17)/t11-,12+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGWBSMJMPPTAC-NEPJUHHUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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